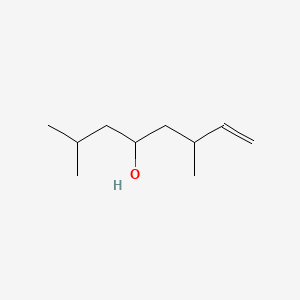

2,6-Dimethyloct-7-en-4-ol

Description

Conceptual Framework and Significance of Highly Functionalized Alcohols

Highly functionalized alcohols are organic compounds that possess a hydroxyl (-OH) group along with other functional groups, such as alkenes, alkynes, or additional hydroxyl groups, within the same molecule. libretexts.orglecturio.com This multifunctionality imparts unique chemical reactivity and makes them valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and materials. rsc.orgpcbiochemres.com The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling the construction of intricate molecular frameworks. pcbiochemres.com

2,6-Dimethyloct-7-en-4-ol, a chiral alcohol, embodies these characteristics. Its structure contains a hydroxyl group, an alkene, and two stereocenters, making it a versatile building block in stereoselective synthesis. The strategic placement of these functional groups allows for controlled chemical modifications, leading to the synthesis of a variety of other complex molecules.

Historical Trajectories and Evolution of Research on this compound and Related Structures

The study of this compound is rooted in the broader history of terpene and terpenoid chemistry. nih.govwikipedia.org Terpenes, which are hydrocarbons derived from isoprene (B109036) units, and their oxygenated derivatives, terpenoids, have long been a focus of natural product chemistry due to their diverse biological activities and applications in fragrances and flavors. nih.govlallemandbrewing.com

Early research focused on the isolation and structural elucidation of naturally occurring terpene alcohols. Over time, the focus shifted towards the development of synthetic methods to access these molecules and their analogs. The evolution of synthetic strategies has been marked by a drive for greater efficiency and stereocontrol. The synthesis of related structures, such as dihydromyrcenol, has been well-documented, with various methods developed to achieve its production from precursors like cis-pinane. scentree.co The development of stereoselective synthesis has been crucial, allowing for the preparation of specific enantiomers of chiral alcohols, which is often essential for their desired biological or olfactory properties. mdpi.comgoogle.com

Overview of Advanced Academic Methodologies Employed in the Study of this compound

The study of this compound and other chiral alcohols relies on a suite of advanced analytical and synthetic methodologies.

Spectroscopic and Spectrometric Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure and stereochemistry of these molecules. tcichemicals.com Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to identify and quantify the compound, even in complex mixtures. spectrabase.comnist.gov

Chiral Separation and Analysis: The separation of enantiomers is a critical aspect of studying chiral alcohols. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are standard techniques for resolving racemic mixtures and determining enantiomeric purity. google.comtcichemicals.com

Asymmetric Synthesis: The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer. ajchem-b.com This includes the use of chiral catalysts, biocatalysis, and chiral auxiliaries. rsc.orgajchem-b.combohrium.com For instance, enzyme-catalyzed reactions, such as those employing lipases, have been effectively used for the kinetic resolution of racemic alcohols. mdpi.compnas.org

Computational Chemistry: Computational methods are increasingly used to predict the properties and reactivity of molecules like this compound, aiding in the design of synthetic routes and the interpretation of experimental results.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 94201-76-0 | C10H20O | 156.27 | - |

| Dihydromyrcenol | 18479-58-8 | C10H20O | 156.27 | 196 |

| 2,6-Dimethyloct-7-ene-2,6-diol | 29210-77-3 | C10H20O2 | 172.27 | 283.9 |

| 3,7-dimethyloct-6-en-1-yn-3-ol | 29171-20-8 | C10H16O | 152.23 | 198 |

Data sourced from PubChem and other chemical databases. scentree.conih.govlookchem.comnih.govchemicalbook.com

Detailed Research Findings

Recent research has focused on the stereoselective synthesis of chiral alcohols. For example, a study on the synthesis of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol utilized (R)- and (S)-linalool as starting materials. mdpi.com This synthesis involved the intermediate 2,6-dimethyloct-7-ene-2,6-diol, where the enantiopurity could be enhanced through fractional crystallization. mdpi.com This highlights the importance of purification techniques in achieving high enantiomeric excess.

Another area of active investigation is the use of biocatalysis for the synthesis of chiral alcohols. The use of whole-cell systems, such as Daucus carota (carrot) roots, has been explored for the asymmetric reduction of ketones to produce chiral alcohols with high stereoselectivity under mild conditions. rsc.org This approach offers a more sustainable alternative to traditional metal-based catalysts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyloct-7-en-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-11H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRZVRGDJQMNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00916112 | |

| Record name | 2,6-Dimethyloct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94201-76-0 | |

| Record name | 2,6-Dimethyl-7-octen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyloct-7-en-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyloct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloct-7-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2,6 Dimethyloct 7 En 4 Ol and Its Stereoisomers

Foundational and Advanced Total Synthesis Approaches for 2,6-Dimethyloct-7-en-4-ol

The construction of the carbon skeleton of this compound can be approached through various synthetic strategies, each with its own advantages in terms of efficiency and stereochemical control.

Convergent and Divergent Synthetic Strategies

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into different stereoisomers of this compound. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship studies.

| Strategy | Description | Key Advantages |

| Convergent | Independent synthesis of key fragments followed by their coupling. | Higher overall yield, parallel synthesis, easier purification of intermediates. |

| Divergent | Synthesis of a common intermediate that is then diversified. | Efficient for generating libraries of stereoisomers, allows for late-stage diversification. |

Strategic Incorporation of Key Chemical Transformations in Synthesis

The synthesis of this compound relies on a series of key chemical transformations to construct the carbon skeleton and introduce the required functional groups. Carbon-carbon bond-forming reactions are central to these synthetic routes. For example, the bond between C4 and C5 can be formed via the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to an appropriate aldehyde or ketone.

Furthermore, the stereoselective reduction of a ketone precursor, 2,6-dimethyloct-7-en-4-one, can be employed to furnish the desired alcohol. A variety of reducing agents can be utilized, with the choice of reagent influencing the diastereoselectivity of the reaction.

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry at the C4 and C6 positions is a critical aspect of the synthesis of this compound. Several powerful strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric Catalysis in Stereocontrolled Synthesis

Asymmetric catalysis offers an elegant and efficient method for the synthesis of chiral molecules. In the context of this compound, a key step that can be rendered enantioselective is the allylation of a ketone precursor. The use of a chiral catalyst, such as a BINOL-Ti complex, can promote the addition of an allyl group to the ketone with high enantioselectivity, thereby establishing the stereocenter at C4. acs.org While the direct catalytic asymmetric allylation of ketones can sometimes result in moderate enantioselectivity, it represents a powerful tool for accessing tertiary homoallylic alcohols. acs.org

Dual palladium/photoredox catalysis has also emerged as a potent method for the asymmetric synthesis of complex homoallylic alcohols, particularly those with vicinal stereocenters. chemrxiv.orgnih.govdocumentsdelivered.com This methodology could potentially be adapted for the synthesis of this compound, offering a novel approach to control the stereochemistry of the molecule.

| Catalytic System | Transformation | Potential Outcome for this compound |

| BINOL-Ti | Asymmetric allylation of a ketone | Enantioselective formation of the C4 stereocenter. acs.org |

| Pd/Photoredox | Decarboxylative allylic alkylation | Construction of vicinal stereocenters with high regio- and enantioselectivity. chemrxiv.orgnih.govdocumentsdelivered.com |

Chiral Auxiliary-Mediated Approaches for Stereochemical Control

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including diastereoselective alkylations. acs.orgwilliams.edu

In a synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of one of the stereocenters. For instance, the alkylation of an enolate derived from an oxazolidinone-appended carboxylic acid derivative could be used to set the stereocenter at C2, which could then influence the stereochemistry of the C4 hydroxyl group in a subsequent step. The predictable stereochemical outcomes and the ability to recover and reuse the auxiliary make this a highly attractive strategy. acs.orgwilliams.edu

Diastereoselective Inductions in Carbon-Carbon Bond Forming Reactions

When a molecule already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective induction. In the synthesis of this compound, the existing stereocenter at C6 can direct the stereoselective formation of the stereocenter at C4.

For example, the addition of an organometallic reagent to a chiral aldehyde containing the C6 stereocenter can proceed with high diastereoselectivity. The stereochemical course of such reactions is often rationalized using models such as the Felkin-Anh or Cram-chelation model, which predict the facial selectivity of the nucleophilic attack on the carbonyl group. This substrate-controlled approach is a fundamental strategy in the synthesis of stereochemically complex molecules like polyketides. nih.govfrontiersin.org

Mechanistic Investigations of Novel Synthetic Routes to this compound

The creation of this compound, particularly its individual stereoisomers, necessitates precise control over bond formation and stereochemistry. Mechanistic investigations focus on understanding and manipulating reaction pathways at a molecular level to achieve desired outcomes with high efficiency and selectivity. The synthesis often proceeds through the key intermediate 2,6-dimethyloct-7-en-4-one, also known as dihydrotagetone, which can then be reduced to the target alcohol.

Organometallic chemistry is fundamental to the construction of the carbon framework of this compound and its precursors. These reagents, which feature a carbon-metal bond, act as potent nucleophiles or bases, enabling the formation of carbon-carbon bonds with high efficiency.

One of the most common applications of organometallic reagents is in their reaction with carbonyl compounds. For the synthesis of the precursor ketone, dihydrotagetone, a key step can involve an extension of the Carroll reaction, which utilizes organometallic intermediates in its mechanism. Once the C10 skeleton of dihydrotagetone is formed, organometallic reagents are crucial for the final transformation to the alcohol.

The conversion of the ketone to the target secondary alcohol is typically achieved via reduction. Organometallic hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), are standard choices. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the metal hydride complex to the electrophilic carbonyl carbon of dihydrotagetone. This attack breaks the C=O pi bond, forming a tetracoordinate aluminum or boron alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final this compound.

Furthermore, the versatility of organometallic chemistry allows for the synthesis of analogues from the same ketone precursor. For instance, Grignard reagents (R-MgX) can be used to convert dihydrotagetone into various tertiary alcohols by adding an alkyl or aryl group instead of a hydrogen atom. A patented process describes the reaction of dihydrotagetone with Grignard reagents prepared from methyl iodide or benzyl chloride to produce the corresponding tertiary alcohols in high yields (75-99%). This highlights how organometallic reagents serve as powerful tools for diversifying the molecular structure around the 2,6-dimethylocten-4-one core.

Table 1: Role of Organometallic Reagents in Synthesizing this compound and Analogues

| Reagent Type | Precursor | Mechanism | Product |

|---|---|---|---|

| Metal Hydrides (e.g., LiAlH₄) | Dihydrotagetone | Nucleophilic hydride addition to carbonyl | This compound |

Achieving high levels of stereocontrol is a central challenge in synthesizing specific stereoisomers of this compound. Chelation-controlled transformations offer a powerful strategy to influence the stereochemical outcome of a reaction by temporarily creating a rigid cyclic intermediate. This approach is particularly effective in the stereoselective reduction of ketones that contain a nearby coordinating functional group.

While a direct application to dihydrotagetone is not widely reported, the principle can be illustrated by considering a hypothetical precursor, such as a β-alkoxy ketone analog. In a chelation-controlled reduction, a Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂) coordinates to both the carbonyl oxygen and the oxygen of a nearby alkoxy group. This coordination locks the molecule into a rigid chair-like conformation.

The mechanistic advantage of this rigid chelate is that it sterically blocks one face of the carbonyl group. A subsequent nucleophilic attack, for instance by a hydride reagent, is therefore directed to the opposite, more accessible face. This forced facial selectivity results in the predictable formation of one specific diastereomer of the alcohol product. The stereochemical outcome is thus controlled by the geometry of the chelated intermediate rather than by non-bonded steric interactions in a flexible acyclic transition state (the Felkin-Anh model). This methodology allows for the synthesis of specific syn- or anti-diols with very high selectivity, often exceeding 99:1.

The power of this strategy lies in its ability to translate the pre-existing stereochemistry of the chiral precursor into a new stereocenter with high fidelity. For a molecule like this compound, which has two stereocenters (at C4 and C6), such a controlled reduction would be a key step in a diastereoselective synthesis of a single stereoisomer from a chiral, enantiomerically pure building block.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, particularly for the production of chiral molecules like fragrance alcohols. Enzymes operate under mild conditions (room temperature, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of a specific enantiomer of this compound, the most direct biocatalytic approach is the asymmetric reduction of the prochiral ketone precursor, 2,6-dimethyloct-7-en-4-one. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

The mechanism involves a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), which acts as the biological source of hydride. The enzyme binds both the ketone substrate and the NADPH cofactor in its active site in a highly specific orientation. This precise positioning forces the hydride transfer from NADPH to occur on only one of the two faces of the carbonyl group (either the re or si face). This results in the formation of a single enantiomer of the alcohol, either (4R)- or (4S)-2,6-dimethyloct-7-en-4-ol, often with exceptionally high enantiomeric excess (>99%). A vast library of natural and engineered KREDs is available, allowing chemists to select an enzyme that provides access to the desired alcohol enantiomer.

An alternative biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound. This method uses enzymes such as lipases to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. For example, a lipase could catalyze the reaction between racemic this compound and an acyl donor (e.g., vinyl acetate). Due to the chiral nature of the enzyme's active site, it will acylate one enantiomer much faster than the other. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the unreacted alcohol enantiomer from the newly formed ester enantiomer.

Table 2: Comparison of Potential Biocatalytic Routes to Enantiopure this compound

| Method | Enzyme Type | Starting Material | Key Advantage | Potential Limitation |

|---|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | 2,6-Dimethyloct-7-en-4-one | Theoretical 100% yield of a single enantiomer | Requires screening to find a suitable enzyme |

Elucidation of Chemical Transformations and Reactivity Profiles of 2,6 Dimethyloct 7 En 4 Ol

Chemical Reactivity of the Secondary Alcohol Functionality in 2,6-Dimethyloct-7-en-4-ol

The chemical behavior of this compound is significantly influenced by the presence of a secondary alcohol functional group. This group is a primary site for a variety of chemical transformations, including redox reactions and functional group interconversions.

The secondary alcohol in this compound can be oxidized to its corresponding ketone, 2,6-dimethyloct-7-en-4-one, also known as dihydrotagetone. rsc.orgnih.govplantaedb.com This transformation is a key step in the synthesis of various natural products and fine chemicals. The synthesis of dihydrotagetone has been accomplished from isobutyl methyl ketone in a two-stage process. rsc.org

Conversely, the reduction of 2,6-dimethyloct-7-en-4-one can regenerate the secondary alcohol, this compound. This reversible redox process allows for the interconversion between the alcohol and ketone, providing a versatile handle for synthetic manipulations.

The secondary alcohol functionality of this compound readily undergoes etherification and esterification reactions.

Etherification:

Etherification of secondary alcohols can be achieved through various methods, including the Williamson ether synthesis and acid-catalyzed dehydration. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgchemistrytalk.orgbyjus.com The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide and proceeds via an SN2 mechanism. masterorganicchemistry.comwikipedia.orgchemistrytalk.orgbyjus.com While this method is versatile, for secondary alcohols, elimination reactions can be a competing pathway. masterorganicchemistry.comyoutube.com

Acid-catalyzed dehydration of secondary alcohols can lead to the formation of symmetrical ethers, though this process can be complicated by competing elimination and rearrangement reactions. masterorganicchemistry.comgoogle.com More recently, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols, including the synthesis of symmetrical ethers from secondary alcohols and unsymmetrical ethers from a secondary and a primary alcohol. nih.govacs.orgnih.gov

Esterification:

Esterification of secondary alcohols is a common transformation, often achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. tandfonline.comcommonorganicchemistry.comresearchgate.netchemguide.co.uk This reaction is reversible, and to drive it towards the ester product, it is often necessary to remove water as it is formed. chemguide.co.uk Alternative methods for esterifying secondary alcohols include reaction with acid anhydrides or acyl chlorides. tandfonline.comyoutube.com Reaction with anhydrides can sometimes be carried out without a solvent or catalyst. tandfonline.com

Derivatization for Analysis:

For analytical purposes, such as gas chromatography (GC), the secondary alcohol group can be derivatized to increase volatility and thermal stability. sigmaaldrich.comlibretexts.orgslideshare.netnih.govyoutube.com Common derivatization techniques include silylation, where a trimethylsilyl (B98337) (TMS) group replaces the active hydrogen of the hydroxyl group. sigmaaldrich.comyoutube.com This is often accomplished using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Interactive Data Table: Reactions of the Secondary Alcohol in this compound

| Reaction Type | Reagents | Product | Key Considerations |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., PCC, Swern) | 2,6-Dimethyloct-7-en-4-one | Choice of oxidant depends on desired selectivity. |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | This compound | Occurs from the corresponding ketone. |

| Etherification (Williamson) | Base, Alkyl halide | Alkyl ether | Potential for competing elimination reactions. masterorganicchemistry.comyoutube.com |

| Etherification (Acid-catalyzed) | Acid catalyst (e.g., H2SO4, Fe(OTf)3) | Symmetrical or unsymmetrical ether | Can be complicated by side reactions. masterorganicchemistry.comgoogle.comnih.govacs.orgnih.gov |

| Esterification (Fischer) | Carboxylic acid, Acid catalyst | Ester | Reversible reaction; often requires water removal. chemguide.co.uk |

| Esterification | Acid anhydride (B1165640) or Acyl chloride | Ester | Generally proceeds with higher yield than Fischer esterification. tandfonline.comyoutube.com |

| Silylation (Derivatization) | Silylating agent (e.g., BSTFA) | Silyl ether | Increases volatility for GC analysis. sigmaaldrich.com |

Reactivity and Transformations of the Terminal Alkene Moiety in this compound

The terminal alkene in this compound provides another site for a range of chemical transformations, including hydrofunctionalization, cycloaddition, and olefin metathesis reactions.

Hydrofunctionalization involves the addition of an H-X molecule across the double bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key consideration.

Markovnikov Addition: In the presence of an acid catalyst, the addition of water (hydration) would be expected to follow Markovnikov's rule, leading to the formation of a tertiary alcohol.

Anti-Markovnikov Addition: Hydroboration-oxidation is a classic method for achieving anti-Markovnikov hydration of alkenes, which would yield a primary alcohol. Transition-metal-free catalyzed nucleophilic hydrofunctionalization has also been described for unactivated aliphatic alkenes, showing exclusive Markovnikov selectivity. rsc.org Conversely, methods for indirect, metal-free anti-Markovnikov hydrofunctionalization of unactivated alpha-olefins have also been developed. nih.gov Copper-catalyzed transfer hydrodeuteration of unactivated terminal alkenes has been shown to be highly regioselective. marquette.edu Cobalt complexes have also been utilized in the regioselective hydrofunctionalization of alkenes. chinesechemsoc.org

The terminal alkene can participate in cycloaddition reactions to form cyclic structures. study.comnih.govwikipedia.orgchemistrytalk.org

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can act as a dienophile in a Diels-Alder reaction with a conjugated diene, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is typically thermally allowed and proceeds in a concerted fashion. wikipedia.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves a 1,3-dipole and the alkene (as the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org

[2+2] Cycloaddition: The photochemical [2+2] cycloaddition of two alkenes can form a cyclobutane (B1203170) ring. wikipedia.org Metal-catalyzed [2+2] cycloadditions of unactivated allenes and alkynes have also been reported. acs.org

Olefin metathesis is a powerful reaction for the redistribution of alkene fragments, catalyzed by transition metal complexes, such as those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orglibretexts.org Modern ruthenium catalysts are known to be tolerant of various functional groups, including alcohols. nih.govharvard.edu

For this compound, cross-metathesis with another olefin could be used to introduce new functional groups at the terminus of the molecule. Ring-closing metathesis would not be applicable unless another alkene is present in the molecule. The terminal alkene could also potentially undergo ring-opening metathesis polymerization (ROMP) if it were part of a strained cyclic system, which is not the case here. Olefin metathesis has been applied to the transformation of terpenes and other natural products. researchgate.net

Interactive Data Table: Reactions of the Terminal Alkene in this compound

| Reaction Type | Reagents/Conditions | Product Type | Key Considerations |

|---|---|---|---|

| Markovnikov Hydrofunctionalization | H-X, Acid catalyst | Addition product (X at C-7) | Follows carbocation stability. |

| Anti-Markovnikov Hydrofunctionalization | 1. BH3-THF, 2. H2O2, NaOH | Addition product (X at C-8) | Proceeds via hydroboration. |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene, Heat | Cyclohexene derivative | Forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com |

| [3+2] Cycloaddition | 1,3-Dipole | Five-membered heterocycle | Versatile for heterocycle synthesis. wikipedia.org |

| [2+2] Cycloaddition | Another alkene, UV light or catalyst | Cyclobutane derivative | Can be photochemically or catalytically induced. wikipedia.orgacs.org |

| Cross-Metathesis | Another olefin, Metathesis catalyst | New olefin | Exchanges alkylidene groups. |

Stereochemical Outcomes and Diastereoselectivity in this compound Transformations

This compound possesses two stereocenters at the C4 and C6 positions, as well as a prochiral terminal double bond. This structure allows for the existence of multiple stereoisomers, and its reactions can lead to the formation of various diastereomers. The stereochemical outcomes of transformations involving this alcohol are dictated by the reaction mechanism and the influence of the existing chiral centers on the approach of reagents.

For instance, in reactions such as epoxidation of the double bond or hydroboration-oxidation, the hydroxyl group at C4 can act as a directing group, influencing the facial selectivity of the reagent's attack on the alkene. This directing effect, proceeding through a transition state where the reagent coordinates to the hydroxyl group, would likely favor the formation of one diastereomer over another. However, without specific experimental studies on this compound, the extent of this diastereoselectivity remains speculative.

Hypothetical Diastereoselectivity in the Epoxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0 | Data not available |

| Ti(OⁱPr)₄, (+)-DET | CH₂Cl₂ | -20 | Data not available |

This table is for illustrative purposes only. Actual experimental data is not available in the searched sources.

Advanced Mechanistic Studies of Reaction Pathways Involving this compound

Advanced mechanistic studies detailing the reaction pathways of this compound are not extensively covered in the available literature. However, based on its structure as a homoallylic alcohol, it can be predicted to undergo several characteristic reactions, the mechanisms of which are well-established for analogous compounds.

One such reaction is the acid-catalyzed cyclization, a variant of the Prins reaction. Protonation of the hydroxyl group would lead to its departure as a water molecule, forming a secondary carbocation at C4. This carbocation could then be attacked intramolecularly by the π-electrons of the double bond, leading to the formation of a five or six-membered ring. The regioselectivity of this cyclization (i.e., the size of the ring formed) would depend on the relative stability of the resulting carbocation intermediates. Subsequent trapping of the new carbocation by a nucleophile would yield the final cyclic product.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the transition state energies and reaction coordinates for such transformations, thereby providing a deeper understanding of the reaction mechanism and the factors controlling stereoselectivity. Unfortunately, specific mechanistic studies of this nature for this compound were not found in the reviewed literature.

Hypothetical Mechanistic Data for Acid-Catalyzed Cyclization of this compound

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of hydroxyl group | Oxonium ion | Data not available |

| Loss of water | Secondary carbocation at C4 | Data not available |

| 5-exo-trig cyclization | Cyclopentylcarbinyl cation TS | Data not available |

| 6-endo-trig cyclization | Cyclohexyl cation TS | Data not available |

This table is for illustrative purposes only. Actual computational or experimental data is not available in the searched sources.

Advanced Spectroscopic and Structural Characterization of 2,6 Dimethyloct 7 En 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2,6-dimethyloct-7-en-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its molecular framework.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the different chemical environments of the protons and carbons in the molecule. While specific experimental data for this exact compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of structurally similar compounds, such as its isomer 2,6-dimethyloct-7-en-3-ol. nih.gov

Predicted ¹H NMR Chemical Shifts:

The proton chemical shifts are influenced by neighboring functional groups. The proton on the carbon bearing the hydroxyl group (H-4) is expected to appear in the range of 3.5-4.0 ppm. The vinyl protons (H-7 and H-8) will be in the olefinic region, typically between 4.9 and 5.8 ppm. The methyl and methylene (B1212753) protons will resonate in the upfield region (0.8-2.2 ppm).

Predicted ¹³C NMR Chemical Shifts:

In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-4) would resonate in the range of 65-75 ppm. The olefinic carbons (C-7 and C-8) are expected between 110 and 145 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~0.9 (d) | ~22.0 |

| 2 | ~1.7 (m) | ~25.0 |

| 3 | ~1.2-1.4 (m) | ~45.0 |

| 4 | ~3.6 (m) | ~70.0 |

| 5 | ~1.4-1.6 (m) | ~38.0 |

| 6 | ~2.1 (m) | ~35.0 |

| 7 | ~5.7 (ddd) | ~142.0 |

| 8 | ~5.0 (d) | ~115.0 |

| 9 (on C2) | ~0.9 (d) | ~23.0 |

| 10 (on C6) | ~1.0 (d) | ~20.0 |

| OH | Variable | - |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet.

2D NMR experiments are indispensable for unambiguously assigning the NMR signals and determining the connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon chain. For instance, a cross-peak between the proton at C-4 and the protons at C-3 and C-5 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space. For a molecule with multiple stereocenters like this compound, NOESY can help in assigning the relative configuration of the stereocenters at C-4 and C-6 by observing through-space interactions between protons on these centers and adjacent groups. researchgate.netlibretexts.org

The magnitude of the coupling constants (J-values) between adjacent protons provides valuable information about the dihedral angles between them, which in turn helps in determining the conformation and relative configuration of the molecule. iastate.edu For example, the coupling constants between the vinyl protons (H-7 and H-8) can confirm the geometry of the double bond. A large coupling constant (typically 12-18 Hz) would indicate a trans relationship, while a smaller coupling constant (7-12 Hz) would suggest a cis relationship, although in this specific terminal alkene, free rotation is expected. The coupling constants of the proton at C-4 with the methylene protons at C-3 and C-5 can provide insights into the preferred conformation around these bonds. libretexts.org The variability of the OH proton's coupling is dependent on factors like solvent and temperature. blogspot.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C10H20O), the expected exact mass would be 156.1514 g/mol . nih.gov

The fragmentation pattern in the mass spectrum gives valuable structural information. For alcohols, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could result in the loss of a propyl radical or a 3-methyl-1-butenyl radical.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion, which is a common fragmentation for alcohols.

Interactive Data Table: Predicted Key HRMS Fragments for this compound

| m/z (Predicted) | Corresponding Fragment | Fragmentation Pathway |

| 156.1514 | [C10H20O]+• | Molecular Ion |

| 138.1409 | [C10H18]+• | [M-H₂O]+• (Dehydration) |

| 113.1325 | [C8H17]+ | Alpha-cleavage (loss of C2H3O) |

| 87.0805 | [C5H11O]+ | Alpha-cleavage (loss of C5H9) |

| 71.0856 | [C5H11]+ | Further fragmentation |

| 43.0542 | [C3H7]+ | Further fragmentation |

Note: These are predicted fragmentation patterns based on the general behavior of unsaturated alcohols in mass spectrometry.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching vibrations of the methyl and methylene groups.

C-H Stretch (sp²): A medium intensity band just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) corresponding to the vinyl C-H stretch.

C=C Stretch: A medium to weak absorption around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the carbon-oxygen single bond of the secondary alcohol.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~3350 | O-H Stretch | Strong, Broad |

| ~3080 | =C-H Stretch | Medium |

| ~2960, 2870 | C-H Stretch (Aliphatic) | Strong |

| ~1645 | C=C Stretch | Medium-Weak |

| ~1050 | C-O Stretch | Strong |

Note: These are predicted absorption ranges based on typical values for the respective functional groups.

Chiral Chromatography and Optical Rotatory Dispersion (ORD) Studies for Stereoisomeric Analysis

Given that this compound has two chiral centers (C-4 and C-6), it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography and optical rotatory dispersion are essential techniques for the separation and characterization of these stereoisomers.

Chiral Chromatography: Techniques like chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are used to separate the enantiomers and diastereomers of chiral compounds. gcms.cznih.gov By using a chiral stationary phase, the different stereoisomers will have different retention times, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. The separation of chiral terpene alcohols is a well-established application of this technique. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.orgpressbooks.pub Each enantiomer will rotate plane-polarized light to an equal but opposite degree. purdue.edu ORD provides information about the absolute configuration of the stereocenters by analyzing the shape of the dispersion curve, often in comparison to known compounds. The sign and magnitude of the specific rotation at a particular wavelength (commonly the sodium D-line, 589 nm) are characteristic properties of a specific enantiomer. libretexts.org

Absence of Crystallographic Data Precludes Analysis of this compound Derivatives

Despite a thorough and extensive search of scientific literature and structural databases, no published X-ray crystallography data for this compound or its crystalline derivatives could be located. This absence of empirical data makes it impossible to provide a detailed analysis of its absolute configuration determination via this method as requested.

The determination of the absolute configuration of a chiral molecule is a critical aspect of its structural characterization, with single-crystal X-ray diffraction being one of the most definitive techniques for this purpose. The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge of an atom leads to a breakdown of Friedel's law. This allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).

For a molecule like this compound, which is a liquid at room temperature, direct X-ray crystallographic analysis is not feasible. The standard procedure would involve the synthesis of a crystalline derivative. This is typically achieved by reacting the alcohol with a chiral or achiral reagent that induces crystallization. Common strategies include esterification with a carboxylic acid containing a heavy atom (e.g., bromine or chlorine) or a chromophoric group, which can enhance the anomalous scattering effects and facilitate the determination of the absolute stereochemistry.

The process would involve the following key steps:

Synthesis of a Crystalline Derivative: Reaction of this compound with a suitable acid or other derivatizing agent to produce a solid, crystalline compound.

Single Crystal Growth: Growing a high-quality single crystal of the derivative suitable for X-ray diffraction.

X-ray Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data.

Structure Solution and Refinement: Solving the crystal structure to determine the atomic arrangement and refining the structural model.

Absolute Configuration Determination: Analyzing the diffraction data, often by calculating the Flack parameter, to unambiguously determine the absolute configuration of the stereocenters. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

Without any reported crystal structures, it is not possible to present data tables with crystallographic parameters such as unit cell dimensions, space group, or atomic coordinates. Furthermore, a discussion of the specific derivatives used, the experimental conditions, and the final determined absolute configuration of this compound remains purely hypothetical.

The lack of such fundamental data in the public domain prevents the generation of the detailed, research-based article as outlined in the user's request. The scientific community has not yet published the necessary research to fulfill this specific inquiry.

Integration of 2,6 Dimethyloct 7 En 4 Ol in Complex Molecule Synthesis and Natural Product Chemistry

2,6-Dimethyloct-7-en-4-ol as a Chiral Building Block in Asymmetric Synthesis

The utility of this compound as a chiral building block is contingent upon the ability to synthesize it in an enantiomerically pure form. Asymmetric synthesis provides several powerful methods to achieve this, establishing the crucial stereochemistry that will be carried through a synthetic sequence.

Key asymmetric reactions for the synthesis of chiral homoallylic alcohols like this compound include:

Asymmetric Allylation and Crotylation Reactions: The addition of an allyl or crotyl nucleophile to an aldehyde is a direct and effective method for forming homoallylic alcohols. The use of chiral reagents or catalysts, such as those based on boron, silicon, or tin, can induce high levels of stereoselectivity. For the synthesis of this compound, the reaction would involve the asymmetric addition of a vinyl Grignard or organolithium reagent to 2,6-dimethyl-4-heptenal, or a related electrophile, in the presence of a chiral ligand.

Enzymatic Resolutions: Lipases and other hydrolases are highly effective in resolving racemic mixtures of alcohols through enantioselective acylation or hydrolysis. A racemic mixture of this compound could be subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated and unreacted enantiomers.

Chiral Pool Starting Materials: Nature provides a vast "chiral pool" of enantiomerically pure starting materials. While a direct route from a common chiral pool terpene to this compound is not immediately obvious, multi-step synthetic sequences from precursors like citronellal (B1669106) or pulegone (B1678340) could potentially be devised to access this specific C10 framework.

The stereochemical information embedded in enantiopure this compound can be subsequently transferred to new stereocenters, a process known as stereocontrol. The existing stereocenter can direct the stereochemical outcome of reactions at adjacent or remote positions.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Homoallylic Alcohols

| Strategy | Description | Advantages | Disadvantages |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction between achiral or prochiral substrates. | High enantioselectivities, broad substrate scope, catalytic nature reduces chiral waste. | Catalyst development can be challenging and expensive. |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to a substrate to direct the stereochemistry of a subsequent reaction. | High diastereoselectivities, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the desired enantiomer. |

| Chiral Pool Synthesis | Utilization of naturally occurring, enantiomerically pure compounds as starting materials. | Readily available starting materials with defined stereochemistry. | Limited to the structures available in the chiral pool. |

Strategic Utilization of this compound Derivatives as Key Intermediates

Once obtained in enantiopure form, the this compound scaffold can be elaborated into a variety of key intermediates for complex molecule synthesis. The hydroxyl and vinyl functional groups are ripe for a wide range of chemical transformations.

Oxidation and Reduction: The secondary alcohol can be oxidized to the corresponding ketone, 2,6-dimethyloct-7-en-4-one. This ketone can then serve as an electrophile for the introduction of new carbon-carbon bonds. Alternatively, the terminal olefin can be selectively oxidized (e.g., epoxidation, dihydroxylation) or cleaved (ozonolysis) to introduce new functional groups.

Protection and Activation: The hydroxyl group can be protected with a variety of protecting groups to mask its reactivity while other transformations are carried out on the molecule. Conversely, it can be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Carbon-Carbon Bond Formation: The vinyl group is a versatile handle for carbon-carbon bond-forming reactions such as cross-coupling reactions (e.g., Suzuki, Heck), metathesis, and radical additions. These reactions allow for the connection of the this compound fragment to other parts of a target molecule.

Table 2: Key Derivatives of this compound and Their Synthetic Applications

| Derivative | Structure | Synthetic Utility |

| 2,6-Dimethyloct-7-en-4-one | C10H18O | Electrophile for nucleophilic additions to introduce substituents at the C4 position. |

| (4R/S)-4-(tert-Butyldimethylsilyloxy)-2,6-dimethyloct-7-ene | C16H34OSi | Protected alcohol for transformations at the olefin. |

| (2R/S,6R/S)-2,6-Dimethyl-7,8-epoxyoctan-4-ol | C10H20O2 | Intermediate for ring-opening reactions to introduce functionality at C7 and C8. |

| (2R/S,6R/S)-2,6-Dimethyl-4-hydroxyheptanal | C9H18O2 | Product of ozonolysis, providing a handle for further chain extension or cyclization. |

Application of this compound Scaffolds in the Total Synthesis of Biologically Active Natural Products (e.g., Jatrophane Diterpenes)

The jatrophane diterpenes are a large and structurally diverse family of natural products isolated from plants of the Euphorbiaceae family. nih.govresearchgate.net They are characterized by a highly substituted bicyclo[10.3.0]pentadecane core and exhibit a wide range of biological activities. The total synthesis of these complex molecules represents a significant challenge in organic chemistry and often relies on a convergent strategy where key fragments are synthesized and then coupled together.

A chiral C10 fragment derived from this compound could, in principle, serve as a key building block for the "western" or "eastern" fragments of certain jatrophane diterpenes. For instance, the carbon skeleton of this compound bears resemblance to portions of the macrocyclic ring found in many jatrophanes.

A hypothetical synthetic approach could involve:

Enantioselective synthesis of a specific stereoisomer of this compound.

Functional group manipulation to install the necessary oxidation patterns and protecting groups found in the target jatrophane fragment. This might involve epoxidation of the double bond followed by regioselective ring-opening, or hydroboration-oxidation to install a primary alcohol.

Coupling of the elaborated C10 fragment with another key intermediate, for example, a functionalized cyclopentane (B165970) derivative, which would form the five-membered ring of the jatrophane core.

Macrocyclization to close the large ring, often a challenging step in the synthesis of macrocyclic natural products.

While no published total synthesis of a jatrophane diterpene explicitly reports the use of this compound, the principles of retrosynthetic analysis suggest that such a fragment, or a closely related C10 building block, would be a logical and valuable precursor.

Retrosynthetic Disconnections Involving the this compound Moiety

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available or easily accessible starting materials. When analyzing a complex natural product that contains a structural motif similar to this compound, a retrosynthetic disconnection at the bonds surrounding this moiety is a logical strategy.

For a hypothetical target molecule containing the this compound substructure, key retrosynthetic disconnections could include:

Carbonyl-based disconnections: If the C4 position is part of a more complex array, a disconnection of a bond alpha to a carbonyl group (if the alcohol is oxidized) can lead back to simpler precursors. For example, an aldol (B89426) or Claisen condensation could be envisioned in the forward sense.

Olefin-based disconnections: The double bond can be disconnected via reactions such as Wittig, Horner-Wadsworth-Emmons, or Julia olefination, leading back to a carbonyl compound and a phosphonium (B103445) ylide or a related reagent. Ring-closing metathesis is also a powerful tool for forming macrocycles, and thus a disconnection across a double bond in a large ring could lead to an acyclic precursor containing the this compound scaffold.

Cross-coupling disconnections: A carbon-carbon bond formed by a cross-coupling reaction can be disconnected to reveal two simpler fragments, one of which could be a derivative of this compound (e.g., a vinyl halide or boronic acid).

The strategic choice of disconnections is guided by the desire to create simplified and stereochemically defined fragments that can be readily synthesized. The this compound moiety, with its defined stereocenter and versatile functional groups, represents an attractive and logical building block in the retrosynthetic analysis of many complex natural products.

Computational and Theoretical Investigations of 2,6 Dimethyloct 7 En 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

For similar molecules, these calculations typically provide insights into:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons.

Electron Density Distribution: Mapping out areas of high and low electron density, which can predict sites of electrophilic or nucleophilic attack.

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Without specific studies on 2,6-dimethyloct-7-en-4-ol, no data tables for these parameters can be generated.

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the scientific literature. Due to the presence of multiple single bonds, this molecule is expected to have a complex energy landscape with numerous local energy minima.

A comprehensive conformational analysis would typically involve:

Systematic or Stochastic Conformational Searches: To identify all possible low-energy structures.

Geometry Optimization of Conformers: To find the precise geometry of each stable conformer.

Calculation of Relative Energies: To determine the population of each conformer at a given temperature.

The absence of such studies means that no data on the relative energies or geometries of different conformers of this compound is available.

Reaction Mechanism Modeling and Transition State Analysis for this compound Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For an unsaturated alcohol like this compound, potential reactions of interest could include dehydration, oxidation, or addition reactions across the double bond. However, no specific theoretical studies on the reaction mechanisms involving this compound have been published.

Such research would typically provide:

Identification of Reaction Pathways: Mapping the energetic profile of a reaction from reactants to products.

Characterization of Transition States: Determining the structure and energy of the highest-energy point along the reaction coordinate.

Calculation of Activation Energies: Providing a quantitative measure of the kinetic feasibility of a reaction.

Without these computational investigations, a detailed, data-driven discussion of the transformation pathways of this compound is not possible.

Spectroscopic Parameter Prediction and Validation

The prediction of spectroscopic parameters through computational methods is a standard practice in modern chemistry to aid in the identification and characterization of compounds. Theoretical calculations can provide valuable information about the expected signals in various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

For this compound, predicted spectroscopic data would include:

NMR Chemical Shifts and Coupling Constants: To aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Vibrational Frequencies and Intensities: To correlate with peaks observed in IR and Raman spectra.

Currently, there are no published studies that present predicted spectroscopic data for this compound or compare such predictions with experimental spectra for validation.

Exploration of Biological Activity Mechanisms for 2,6 Dimethyloct 7 En 4 Ol Analogues and Derivatives

Investigation of Molecular Mechanisms of Action (e.g., enzyme inhibition, receptor binding)

Detailed investigations into the molecular mechanisms of action for 2,6-dimethyloct-7-en-4-ol, such as specific enzyme inhibition or receptor binding, are not documented in the current scientific literature. While research has been conducted on other acyclic monoterpenoids, these findings cannot be directly extrapolated to this compound. For example, some acyclic monoterpene alcohols have been studied for their effects on Transient Receptor Potential (TRP) channels. semanticscholar.org Without targeted research, the specific molecular interactions of this compound remain unknown.

Biochemical Pathways Modulated by this compound Derivatives (e.g., selective inhibition of the ATP-dependent efflux pump p-glycoprotein)

There is no direct experimental evidence to suggest that this compound or its derivatives modulate specific biochemical pathways, including the selective inhibition of the ATP-dependent efflux pump P-glycoprotein (P-gp).

However, computational or in silico predictions for a structurally related compound, 2,6-dimethyloct-7-en-4-one, are available in some databases. These predictions suggest that this ketone analogue is not likely to be an inhibitor or a substrate of P-glycoprotein. It is crucial to note that these are computational predictions for a different molecule and have not been experimentally verified for either the ketone or the alcohol form.

Table 1: Predicted ADMET Properties for 2,6-Dimethyloct-7-en-4-one

| Property | Predicted Value | Probability |

|---|---|---|

| P-glycoprotein inhibitor | - | 97.66% |

| P-glycoprotein substrate | - | 97.41% |

Data is based on computational models and does not represent experimental results for this compound.

Role of this compound or its Precursors in Biosynthetic Pathways

The specific biosynthetic pathway for this compound has not been elucidated in published research. However, as an acyclic monoterpenoid, its biosynthesis would be expected to follow the general pathways established for this class of compounds. wikipedia.org

Monoterpenes are biosynthesized from two five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.gov The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), a key C10 precursor for all monoterpenes. nih.govnih.gov

From GPP, a variety of monoterpene synthases can produce the diverse range of acyclic and cyclic monoterpenes. nih.govresearchgate.net The specific enzymes and intermediate steps that would lead to the formation of this compound from GPP are currently unknown.

Future Directions and Emerging Research Paradigms for 2,6 Dimethyloct 7 En 4 Ol

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of 2,6-dimethyloct-7-en-4-ol and its analogs is an area ripe for innovation, with a strong emphasis on the principles of green chemistry. Future research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key Research Thrusts:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic methods is paramount. For instance, the use of transition-metal catalysts could facilitate highly selective C-C bond formations, minimizing waste and improving atom economy. jocpr.com Catalytic hydrogenation, for example, represents an ideal reaction in terms of atom economy. jocpr.com

Renewable Feedstocks: Investigating the synthesis of this compound from renewable bio-based starting materials would significantly enhance its sustainability profile.

Solvent Minimization: The development of solvent-free reaction conditions or the use of greener solvents, such as water or supercritical fluids, will be crucial in reducing the environmental impact of its synthesis. pnas.org One-step solvent-free aerobic oxidation of aliphatic alcohols to esters has been demonstrated as a viable green synthetic protocol. rsc.org

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of this alcohol.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Catalytic Hydrogenation | High atom economy, reduced waste | Catalyst cost and recovery |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost and optimization |

Discovery of Unprecedented Chemical Reactivity and Transformations

The unique structural features of this compound, namely the secondary alcohol and the terminal alkene, suggest a rich and largely unexplored reactive landscape. Future research should aim to uncover novel chemical transformations of this molecule.

Anticipated Areas of Exploration:

Rearrangement Reactions: The homoallylic nature of the alcohol moiety makes it a candidate for novel acid-catalyzed or transition-metal-mediated rearrangement reactions, potentially leading to the formation of complex carbocyclic or heterocyclic scaffolds. nih.govchemistryviews.org For example, the semipinacol rearrangement of unactivated allylic alcohols has been achieved using photoredox and cobalt catalysis. chemistryviews.org

Vinyl Group Functionalization: The terminal double bond provides a handle for a wide array of functionalization reactions, including but not limited to, epoxidation, dihydroxylation, and various addition reactions.

Oxidation and Reduction Reactions: Selective oxidation of the secondary alcohol to the corresponding ketone, 2,6-dimethyloct-7-en-4-one, or stereoselective reduction of the ketone would provide access to a range of related compounds with potentially different properties. plantaedb.com

Polymerization: The vinyl group could potentially be utilized in polymerization reactions to create novel polymeric materials with unique properties.

Advancement in Spectroscopic Techniques for Enhanced Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound, including its various stereoisomers, is fundamental to understanding its reactivity and biological activity. Advanced spectroscopic techniques will be indispensable in this endeavor.

Future Spectroscopic Investigations:

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D-NOESY and ROESY, will be crucial for determining the relative stereochemistry of the two chiral centers.

Vibrational Circular Dichroism (VCD): This technique can be employed to determine the absolute configuration of chiral molecules, providing a deeper understanding of the stereochemical aspects of its synthesis and reactions.

Mass Spectrometry: High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) will be essential for characterizing the fragmentation patterns of this compound and its derivatives, aiding in their identification and structural elucidation. libretexts.orgpressbooks.pub Alcohols typically undergo fragmentation via alpha cleavage and dehydration. libretexts.orgpressbooks.pub

| Spectroscopic Technique | Information Gained |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity and through-bond correlations |

| NOESY/ROESY | Through-space correlations for stereochemical assignment |

| Vibrational Circular Dichroism | Absolute configuration of chiral centers |

| Tandem Mass Spectrometry | Fragmentation patterns for structural confirmation |

Expanding the Applicability of this compound as a Synthetic Synthon

The structural motifs present in this compound make it a potentially valuable building block in organic synthesis. Future research should focus on harnessing its synthetic potential.

Potential Synthetic Applications:

Natural Product Synthesis: The chiral backbone of this compound could serve as a key fragment in the total synthesis of complex natural products, particularly terpenoids and polyketides. rsc.orgrsc.org

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be utilized in fragment-based approaches to drug discovery, where small molecular fragments are screened and optimized to develop new therapeutic agents.

Asymmetric Catalysis: Derivatives of this compound could be explored as chiral ligands in asymmetric catalysis, enabling the synthesis of other chiral molecules with high enantioselectivity.

Deepening the Understanding of Biological Interactions at the Molecular Level

The structural similarity of this compound to other biologically active terpenoid alcohols suggests that it may possess interesting pharmacological or physiological properties. researchgate.net A deeper understanding of its interactions with biological systems at the molecular level is a critical area for future investigation.

Prospective Biological Research:

Receptor Binding Studies: Investigating the binding affinity of this compound and its stereoisomers to various biological targets, such as G-protein coupled receptors or ion channels, could reveal potential therapeutic applications. nih.govwikipedia.org

Enzyme Inhibition Assays: Screening this compound against a panel of enzymes could identify potential inhibitory activities relevant to various disease states.

Molecular Modeling: In silico studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the potential binding modes and interactions of this compound with biological macromolecules. acs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs will be crucial for establishing clear structure-activity relationships, guiding the design of more potent and selective compounds. nih.gov The presence of a hydroxyl group in terpenoids is often linked to their biological activity. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 2,6-Dimethyloct-7-en-4-ol in laboratory settings?

- Methodological Answer : Synthesis typically involves Grignard reactions or acid-catalyzed hydration of pre-existing alkene precursors. For example, reacting 2,6-dimethyloct-7-ene with a controlled oxidation agent (e.g., Sharpless asymmetric dihydroxylation) could yield the target alcohol. Ensure inert atmosphere conditions due to the compound’s sensitivity to oxidation . Characterization via GC-MS and NMR is critical to confirm regioselectivity and purity.

- Key Data : Molecular formula C₁₀H₂₀O , boiling point ~217.6°C (extrapolated from similar aliphatic alcohols), density 0.839 g/cm³ .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- δ 1.2–1.4 ppm (methyl groups at C2 and C6).

- δ 5.2–5.6 ppm (alkene protons at C7).

- δ 1.6–2.0 ppm (hydroxyl proton at C4, broad singlet after D₂O exchange).

- IR Spectroscopy : Confirm the O-H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1640 cm⁻¹).

- Mass Spectrometry : Base peak at m/z 156 (molecular ion) with fragmentation patterns indicating loss of H₂O (m/z 138) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Preventative Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (flash point ~78.7°C ) .

- Spill Response : Absorb with inert material (e.g., vermiculite), neutralize with dilute acid, and dispose as hazardous waste.

- Environmental Hazard : Aquatic toxicity data (e.g., LC50 for Daphnia magna) should guide disposal; avoid release into waterways .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound analogs be controlled?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric epoxidation of the alkene intermediate. Monitor enantiomeric excess via chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition-state energies to optimize selectivity .

Q. What strategies can resolve contradictions in reported bioactivity data of this compound analogs?

- Methodological Answer :

- Assay Replication : Validate conflicting results using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups, alkene position) and correlate with bioactivity trends .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify confounding variables like solvent polarity or cell-line variability .

Q. How can computational modeling predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.